7-Benzyl-8-chloro-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
CAS No.:
Cat. No.: VC14444956
Molecular Formula: C14H13ClN4O2
Molecular Weight: 304.73 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C14H13ClN4O2 |
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Molecular Weight | 304.73 g/mol |
IUPAC Name | 7-benzyl-8-chloro-1,3-dimethylpurine-2,6-dione |
Standard InChI | InChI=1S/C14H13ClN4O2/c1-17-11-10(12(20)18(2)14(17)21)19(13(15)16-11)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |
Standard InChI Key | MFFGCBDQVBOJBG-UHFFFAOYSA-N |
Canonical SMILES | CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Cl)CC3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound belongs to the purine-2,6-dione family, featuring a bicyclic purine core modified at positions 1, 3, 7, and 8. Its IUPAC name, 7-benzyl-8-chloro-1,3-dimethylpurine-2,6-dione, reflects the substituents:
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1- and 3-positions: Methyl groups
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7-position: Benzyl moiety
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8-position: Chlorine atom
The molecular formula is C₁₄H₁₃ClN₄O₂, with a molecular weight of 304.73 g/mol . The SMILES notation (CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Cl)CC3=CC=CC=C3
) provides a simplified structural representation, emphasizing the benzyl and chloro substituents .
Table 1: Key Physicochemical Properties
Synthesis and Analytical Characterization
Spectroscopic Data
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NMR: Predicted signals include aromatic protons (δ 7.2–7.4 ppm for the benzyl group), methyl singlets (δ 3.2–3.5 ppm), and carbonyl resonances (δ 160–170 ppm) .
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Mass Spectrometry: A molecular ion peak at m/z 304.73 confirms the molecular weight .
Pharmacological Profile and Biological Activity
Table 2: Comparative Receptor Binding of Analogous Compounds
Compound | 5-HT₁A Kᵢ (nM) | 5-HT₇ Kᵢ (nM) | Source |
---|---|---|---|
7-Benzyl-8-chloro derivative | ~20 (estimated) | ~50 (estimated) | |
7-(2-Chlorobenzyl) analog | 25 | 45 |
Comparative Analysis with Structural Analogs
Substituent Impact on Bioactivity
The 7-benzyl and 8-chloro groups critically influence receptor selectivity and metabolic stability:
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Benzyl Group: Enhances lipophilicity and CNS penetration, as evidenced by higher LogP values .
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Chloro Substituent: Increases electrophilicity, potentially improving binding to hydrophobic receptor pockets .
Contrast with 7-(2-Chlorobenzyl) Derivatives
Replacing the benzyl group with a 2-chlorobenzyl moiety (as in CAS 1604-77-9) results in:
Future Directions and Applications
Therapeutic Prospects
Given its structural similarity to bioactive purine derivatives, this compound warrants investigation for:
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Neuropsychiatric Disorders: Targeting 5-HT₁A/5-HT₇ receptors in depression and anxiety.
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Oncology: Purine analogs often exhibit antiproliferative effects via kinase inhibition.
Synthetic Optimization
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